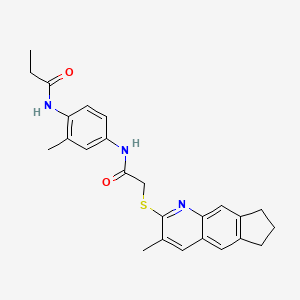

FKBP51-Hsp90-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H27N3O2S |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

N-[2-methyl-4-[[2-[(3-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)sulfanyl]acetyl]amino]phenyl]propanamide |

InChI |

InChI=1S/C25H27N3O2S/c1-4-23(29)27-21-9-8-20(11-15(21)2)26-24(30)14-31-25-16(3)10-19-12-17-6-5-7-18(17)13-22(19)28-25/h8-13H,4-7,14H2,1-3H3,(H,26,30)(H,27,29) |

InChI Key |

LYUFGKGLXWIYOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC4=C(CCC4)C=C3C=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FKBP51-Hsp90-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FKBP51-Hsp90-IN-2, a selective inhibitor of the interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). This document details the signaling pathways involved, quantitative data on the inhibitor's activity, and detailed protocols for key experimental assays.

Introduction to the FKBP51-Hsp90 Complex

The FK506-Binding Protein 51 (FKBP51) is a co-chaperone of the Hsp90 molecular chaperone complex.[1] This complex is crucial for the proper folding, stability, and function of a wide range of "client" proteins, including steroid hormone receptors and kinases.[2] FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90.[1] This interaction is a key regulatory point in many cellular signaling pathways.

One of the most well-characterized roles of the FKBP51-Hsp90 complex is the regulation of the glucocorticoid receptor (GR). FKBP51 is part of the Hsp90-GR heterocomplex in the cytoplasm. High levels of FKBP51 are associated with reduced GR ligand-binding affinity and impaired nuclear translocation of the receptor upon hormone binding, leading to glucocorticoid resistance.[3] This has significant implications for stress-related psychiatric disorders, where dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis is a key feature.

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor designed to selectively disrupt the protein-protein interaction (PPI) between FKBP51 and Hsp90. By targeting this interaction, the inhibitor aims to modulate the downstream signaling pathways regulated by the complex.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound.

| Target | IC50 (µM) | Reference |

| FKBP51 | 0.4 | [4][5][6] |

| FKBP52 | 5 | [4][5][6] |

Table 1: In vitro inhibitory activity of this compound. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

The data demonstrates that this compound is approximately 12.5-fold more selective for FKBP51 over its close homolog FKBP52. This selectivity is crucial, as FKBP51 and FKBP52 often have opposing effects on steroid hormone receptor function.

In cellular assays, this compound has been shown to suppress the FKBP51-Hsp90 interaction in HEK293 cells at concentrations of 3-30 µM.[4] Furthermore, at a concentration of 10 µM, it has been observed to enhance cellular energy metabolism and stimulate neurite outgrowth in differentiated neuroblastoma SH-SY5Y cells.[4]

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the FKBP51-Hsp90 complex, which in turn modulates the glucocorticoid receptor (GR) signaling pathway. The following diagram illustrates this process.

In the cytoplasm, the inactive GR is part of a multiprotein complex that includes Hsp90, FKBP51, and other co-chaperones like p23. The presence of FKBP51 in this complex maintains the GR in a low-affinity state for its ligand, cortisol. Upon cortisol binding, a conformational change should ideally lead to the dissociation of FKBP51 and the translocation of the GR to the nucleus. However, high levels of FKBP51 can inhibit this process. This compound disrupts the interaction between FKBP51 and Hsp90, thereby promoting the release of the GR from this inhibitory complex. This allows the GR to dimerize, translocate to the nucleus, bind to Glucocorticoid Response Elements (GREs) on the DNA, and regulate the transcription of target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the FKBP51-Hsp90 Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between FKBP51 and Hsp90 in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for tagged FKBP51 (e.g., FLAG-FKBP51)

-

This compound

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-Hsp90 antibody (for western blotting)

-

Anti-FKBP51 antibody (for western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

-

Transfect cells with the FLAG-FKBP51 expression vector using a suitable transfection reagent.

-

Allow cells to express the protein for 24-48 hours.

-

-

Inhibitor Treatment:

-

Treat the transfected cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) or DMSO for 4-6 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 1 mL of ice-cold Lysis Buffer per dish.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Lysis Buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-Hsp90 and anti-FKBP51 antibodies.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Expected Outcome: A dose-dependent decrease in the amount of Hsp90 co-immunoprecipitated with FLAG-FKBP51 in the presence of this compound, indicating the disruption of the protein-protein interaction.

Luciferase Reporter Assay for GR Activity

This assay quantitatively measures the effect of this compound on GR-mediated gene transcription.

Materials:

-

HEK293T cells

-

Expression vectors for GR and FKBP51

-

A luciferase reporter plasmid containing a GRE promoter element (GRE-Luc)

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Dexamethasone (a synthetic glucocorticoid)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the GR, FKBP51, GRE-Luc, and Renilla luciferase plasmids.

-

-

Inhibitor and Ligand Treatment:

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with a fixed concentration of dexamethasone (e.g., 100 nM).

-

-

Luciferase Assay:

-

After 18-24 hours of stimulation, lyse the cells using the passive lysis buffer from the assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

Expected Outcome: this compound should rescue the inhibitory effect of FKBP51 on dexamethasone-induced GR transcriptional activity, resulting in a dose-dependent increase in luciferase expression.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a novel FKBP51-Hsp90 inhibitor.

This workflow begins with in vitro biochemical assays to determine the inhibitor's potency and selectivity. Promising compounds are then advanced to cellular assays to confirm target engagement and assess their functional effects on the signaling pathway and relevant cellular phenotypes.

Conclusion

This compound is a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction. Its mechanism of action involves the disruption of this complex, leading to the modulation of glucocorticoid receptor signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the FKBP51-Hsp90 axis. Further investigation into the in vivo efficacy and safety profile of this and similar inhibitors is warranted to explore their full therapeutic potential.

References

- 1. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. NB-64-88815-50mg | this compound [601511-07-3] Clinisciences [clinisciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The FKBP51-Hsp90 Complex: A Core Regulator in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery, forming a dynamic complex that plays a critical role in a multitude of cellular processes. This technical guide provides a comprehensive overview of the function of the FKBP51-Hsp90 complex, with a focus on its molecular mechanisms in regulating steroid hormone receptor signaling, its involvement in the pathology of neurodegenerative diseases such as Alzheimer's, and its contribution to stress-related psychiatric disorders. This document includes a summary of quantitative data, detailed experimental protocols for studying the complex, and visualizations of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Functions of the FKBP51-Hsp90 Complex

The FKBP51-Hsp90 complex is a key player in cellular homeostasis, primarily functioning as a regulator of protein folding, stability, and activity. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of the Hsp90 dimer.[1] This interaction integrates FKBP51 into the Hsp90 chaperone cycle, allowing it to influence the fate of a wide array of Hsp90 client proteins.

The complex's functions are multifaceted and include:

-

Regulation of Steroid Hormone Receptor Signaling: The FKBP51-Hsp90 complex is a well-established negative regulator of several steroid hormone receptors, most notably the glucocorticoid receptor (GR).[1] By binding to the Hsp90-GR heterocomplex, FKBP51 reduces the receptor's affinity for its ligand (e.g., cortisol), hinders its nuclear translocation, and ultimately dampens its transcriptional activity. This function is crucial for the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's stress response.[1][2]

-

Modulation of Tau Protein Homeostasis: In the context of neurodegenerative diseases, the FKBP51-Hsp90 complex has been implicated in the pathology of tauopathies, including Alzheimer's disease.[3][4] The complex can bind to the tau protein, a microtubule-associated protein, and influence its phosphorylation status and stability.[5] Elevated levels of FKBP51 in conjunction with Hsp90 are thought to promote the accumulation of neurotoxic, hyperphosphorylated tau species, contributing to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[3][4][6]

-

Involvement in Psychiatric Disorders: Dysregulation of the FKBP51-Hsp90 complex and its impact on the stress response are strongly linked to an increased risk for stress-related psychiatric conditions such as major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[1][7] Genetic variations in the FKBP5 gene that lead to higher FKBP51 expression can result in a prolonged stress response and are associated with a greater susceptibility to these disorders.[2]

-

Chaperoning of Other Client Proteins: Beyond steroid hormone receptors and tau, the FKBP51-Hsp90 complex interacts with and modulates the activity of a range of other client proteins involved in diverse signaling pathways. These include the serine/threonine kinase AKT, the IκB kinase (IKK) complex involved in NF-κB signaling, and the catalytic subunit of telomerase, hTERT.

Quantitative Data

Understanding the biophysical parameters of the FKBP51-Hsp90 interaction is crucial for dissecting its function and for the development of targeted therapeutics. Isothermal titration calorimetry (ITC) is a key technique used to measure the binding affinity between these proteins.

| Interacting Proteins | Method | Binding Affinity (Kd) | Stoichiometry (N) | Reference |

| Human FKBP51 and Human Hsp90β | Isothermal Titration Calorimetry (ITC) | Site 1: 0.5 µM, Site 2: 15.2 µM | Site 1: ~1, Site 2: ~1 | [8] |

Signaling Pathways and Molecular Interactions

The FKBP51-Hsp90 complex is integrated into several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex relationships.

Regulation of Glucocorticoid Receptor (GR) Signaling

This pathway illustrates the negative feedback loop involving the FKBP51-Hsp90 complex in the regulation of GR activity.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Role of FKBP51-Hsp90 in Tau Pathology

This diagram illustrates the proposed mechanism by which the FKBP51-Hsp90 complex contributes to the hyperphosphorylation and aggregation of the tau protein.

Caption: FKBP51-Hsp90 complex in Tau pathology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the FKBP51-Hsp90 complex.

Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90 from Cell Lysates

This protocol details the steps to demonstrate the in vivo interaction between FKBP51 and Hsp90.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-FKBP51 antibody (for immunoprecipitation)

-

Anti-Hsp90 antibody (for Western blot detection)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or 2x Laemmli buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

To 1-2 mg of pre-cleared lysate, add 2-5 µg of anti-FKBP51 antibody or isotype control IgG.

-

Incubate overnight at 4°C on a rotator.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Collect the beads using a magnetic stand and discard the supernatant.

-

-

Washing:

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, collect the beads with the magnetic stand and discard the supernatant.

-

-

Elution:

-

For glycine elution: Add 50 µL of elution buffer, incubate for 5-10 minutes at room temperature, collect the supernatant, and immediately neutralize with neutralization buffer.

-

For Laemmli buffer elution: Add 30-50 µL of 2x Laemmli buffer, boil at 95-100°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Hsp90 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

MMTV-Luciferase Reporter Assay for Glucocorticoid Receptor (GR) Activity

This assay measures the transcriptional activity of GR in response to glucocorticoids and the modulatory effect of the FKBP51-Hsp90 complex.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

MMTV-luciferase reporter plasmid

-

Expression plasmid for human GR (if not endogenously expressed)

-

Expression plasmid for FKBP51

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System (or similar)

-

Luminometer

-

Dexamethasone (or other glucocorticoid)

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the MMTV-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), the GR expression plasmid, and either an empty vector or the FKBP51 expression plasmid using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or varying concentrations of dexamethasone.

-

-

Cell Lysis and Luciferase Assay:

-

24 hours after treatment, wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Compare the dose-response curves of dexamethasone in the presence and absence of overexpressed FKBP51 to determine its inhibitory effect.

-

Conclusion

The FKBP51-Hsp90 complex is a critical regulatory hub in cellular signaling with profound implications for human health and disease. Its role in modulating the stress response, contributing to neurodegenerative processes, and influencing other key cellular pathways makes it an attractive target for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the intricate functions of this complex and to develop novel therapeutic strategies targeting its activity. Further research into the quantitative aspects of its interactions with a broader range of client proteins will be essential for a complete understanding of its biological significance.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the FKBP51-Hsp90 complex in Alzheimer's disease: An emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. "Age-associated increases in FKBP51 facilitate tau neurotoxicity" by Laura J. Blair [digitalcommons.usf.edu]

- 7. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The FKBP51-Hsp90 Nexus: A Critical Regulator of Neurodegeneration and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The intricate interplay between the co-chaperone FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90) has emerged as a pivotal mechanism in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the structural and functional aspects of the FKBP51-Hsp90 interaction, its profound impact on protein misfolding and aggregation, and its role in key signaling pathways relevant to neurodegeneration. We present a compilation of quantitative data, detailed experimental protocols for studying this complex, and visual representations of the associated molecular pathways to empower researchers and drug development professionals in their quest for novel therapeutic strategies.

Introduction: The Chaperone System in Neurodegeneration

Molecular chaperones are essential for maintaining cellular proteostasis by assisting in the proper folding, assembly, and degradation of proteins. In the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins, the chaperone machinery plays a critical, albeit complex, role. The Hsp90 chaperone system, in particular, is a key regulator of the stability and function of a vast array of client proteins, including several implicated in neurodegeneration such as the tau protein and kinases that phosphorylate it.

FKBP51, a member of the immunophilin family, acts as a co-chaperone for Hsp90, modulating its activity and substrate specificity. An age-related increase in FKBP51 expression, which is further exacerbated in Alzheimer's disease, disrupts the delicate balance of the chaperone network, contributing to the pathological cascade that leads to neuronal dysfunction and death.[1][2]

The FKBP51-Hsp90 Interaction: A Molecular Switch in Neurodegeneration

FKBP51 interacts with Hsp90 through its tetratricopeptide repeat (TPR) domain, which recognizes the C-terminal MEEVD motif of Hsp90.[3] This interaction is not merely structural; it has profound functional consequences. The binding of FKBP51 to Hsp90 influences the chaperone's conformational cycle and its affinity for client proteins.

Impact on Tau Pathology

The most well-documented role of the FKBP51-Hsp90 interaction in neurodegeneration is its impact on tau pathology. The complex has been shown to:

-

Stabilize Tau: The FKBP51-Hsp90 complex binds to tau, preventing its degradation by the proteasome. This leads to an accumulation of tau, a key component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[4]

-

Promote Tau Hyperphosphorylation: FKBP51's peptidyl-prolyl isomerase (PPIase) activity, in the context of the Hsp90 complex, is thought to influence the conformation of tau, making it a more susceptible substrate for kinases that mediate its hyperphosphorylation at pathological sites, such as Ser202/Thr205 (AT8 epitope) and Thr231 (AT180 epitope).[5][6] Overexpression of FKBP51 has been shown to increase phospho-tau and total tau levels.[5]

-

Facilitate Tau Oligomerization: By stabilizing tau and promoting its hyperphosphorylation, the FKBP51-Hsp90 complex contributes to the formation of soluble, toxic tau oligomers, which are now considered to be the primary neurotoxic species in tauopathies.[1]

Involvement in Other Neurodegenerative Diseases

While the link to Alzheimer's disease is the most established, emerging evidence suggests the involvement of the FKBP51-Hsp90 interaction in other neurodegenerative conditions:

-

Parkinson's Disease: FKBP51 expression is altered in Parkinson's disease models, and the Hsp90/chaperone machinery is known to play a role in the aggregation of α-synuclein, the main component of Lewy bodies.

-

Huntington's Disease: The Hsp90 chaperone system is also implicated in the folding and degradation of the mutant huntingtin protein.

Quantitative Data Summary

The following tables summarize key quantitative data related to the FKBP51-Hsp90 interaction and its role in neurodegeneration.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| SAFit2 (inhibitor) Kᵢ for FKBP51 | 6 nM | Fluorescence Polarization Assay | [7] |

| Inhibitor Potency | |||

| SAFit2 IC₅₀ for FKBP51 | 493 ± 101 nM | NanoBRET Assay | [8] |

| Protein Expression Changes | |||

| FKBP51 mRNA expression in AD brain (vs. age-matched controls) | Significantly increased (P = 0.0306) | Microarray | [9] |

| FKBP51 protein levels in aging mouse brain | Markedly apparent at 9 months vs. undetectable at younger ages | Western Blot | [10] |

| Tau Phosphorylation | |||

| pSer202/Thr205 tau immunoreactive area in AD brain (vs. controls) | Significantly increased | Immunohistochemistry Quantification | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving the FKBP51-Hsp90 complex and the general workflows of essential experimental techniques used to study this interaction.

References

- 1. Alzheimer's Association International Conference [alz.confex.com]

- 2. researchgate.net [researchgate.net]

- 3. genscript.com [genscript.com]

- 4. Accelerated neurodegeneration through chaperone-mediated oligomerization of tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudo-phosphorylation of tau at Ser202 and Thr205 affects tau filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eubopen.org [eubopen.org]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of FKBP51-Hsp90-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and characterization of FKBP51-Hsp90-IN-2, a selective inhibitor of the protein-protein interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Introduction

The FK506-Binding Protein 51 (FKBP51) is a co-chaperone of the Hsp90 complex and has emerged as a significant therapeutic target for a range of pathologies, including stress-related psychiatric disorders, neurodegenerative diseases, and certain cancers. FKBP51, through its interaction with Hsp90, modulates the activity of various client proteins, including steroid hormone receptors and kinases.[1][2] The development of selective inhibitors that can disrupt the FKBP51-Hsp90 interaction is a promising strategy for therapeutic intervention. This compound (also known as Compound E08) is a recently developed small molecule inhibitor that selectively targets this interaction.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.4 µM | FKBP51-Hsp90 Interaction | In vitro protein-protein interaction assay | |

| IC50 | 5 µM | FKBP52-Hsp90 Interaction | In vitro protein-protein interaction assay |

Discovery and Development Workflow

The discovery of this compound involved a structure-based virtual screening approach to identify potent and selective inhibitors of the FKBP51-Hsp90 protein-protein interaction.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

FKBP51-Hsp90 Protein-Protein Interaction Assay (AlphaScreen)

This assay is designed to quantify the inhibitory effect of compounds on the interaction between FKBP51 and Hsp90.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Biotinylated Hsp90 C-terminal peptide is captured by streptavidin-coated donor beads, and His-tagged FKBP51 TPR domain is captured by nickel chelate-coated acceptor beads. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Inhibitors of the FKBP51-Hsp90 interaction will disrupt this proximity and reduce the signal.

-

Materials:

-

Recombinant His-tagged FKBP51 TPR domain

-

Biotinylated Hsp90 C-terminal peptide (e.g., Biotin-GDDASRMEEVD)

-

Streptavidin-coated Donor Beads (PerkinElmer)

-

Nickel Chelate Acceptor Beads (PerkinElmer)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well microplates

-

This compound and other test compounds

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add His-tagged FKBP51 TPR domain and Biotinylated Hsp90 C-terminal peptide to the wells of the microplate.

-

Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Add a mixture of Streptavidin-coated Donor Beads and Nickel Chelate Acceptor Beads to all wells.

-

Incubate the plate in the dark at room temperature for a specified duration (e.g., 60 minutes).

-

Read the plate using an AlphaScreen-capable plate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Principle: The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction by Western blotting or other means.

-

Materials:

-

Cultured cells (e.g., HEK293 or SH-SY5Y)

-

This compound

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-FKBP51 antibody

-

-

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble FKBP51 in each sample by Western blotting.

-

-

Data Analysis: The thermal melting curve is generated by plotting the amount of soluble FKBP51 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Neurite Outgrowth Assay

This assay assesses the effect of this compound on neuronal differentiation and neurite extension.

-

Principle: Neuroblastoma cell lines, such as SH-SY5Y, can be induced to differentiate into a neuronal phenotype, characterized by the extension of neurites. The effect of a compound on this process can be quantified by measuring the length and number of neurites.

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum and differentiation-inducing agents (e.g., retinoic acid)

-

This compound

-

96-well plates

-

Fixation and staining reagents (e.g., paraformaldehyde and antibodies against neuronal markers like β-III-tubulin)

-

High-content imaging system

-

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates.

-

Induce differentiation by treating the cells with a differentiation medium containing a low serum concentration and retinoic acid.

-

Treat the differentiating cells with various concentrations of this compound.

-

After a suitable incubation period (e.g., 48-72 hours), fix the cells.

-

Stain the cells with an antibody against a neuronal marker and a nuclear stain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

-

Data Analysis: Image analysis software is used to automatically quantify neurite length, number of neurites per cell, and cell number. The results are then statistically analyzed to determine the effect of the inhibitor on neurite outgrowth.

Signaling Pathways

The FKBP51-Hsp90 complex is a key regulator of multiple signaling pathways. By disrupting this interaction, this compound can modulate the activity of these pathways.

Glucocorticoid Receptor (GR) Signaling

FKBP51 is a negative regulator of the glucocorticoid receptor (GR). In the absence of a ligand, FKBP51 is part of the Hsp90-GR complex, which reduces the affinity of GR for its ligand and hinders its nuclear translocation.[1] Inhibition of the FKBP51-Hsp90 interaction is expected to release this inhibition, leading to enhanced GR signaling.

Akt Signaling Pathway

FKBP51 has been shown to act as a scaffold protein that brings the phosphatase PHLPP into proximity with Akt, leading to the dephosphorylation and inactivation of Akt.[2] The disruption of the FKBP51-Hsp90 complex by IN-2 could potentially alter this scaffolding function, thereby influencing the Akt signaling pathway, which is crucial for cell survival and proliferation.

Conclusion

This compound is a valuable research tool for investigating the roles of the FKBP51-Hsp90 complex in various physiological and pathological processes. Its selectivity for FKBP51 over the closely related FKBP52 makes it a superior probe compared to less selective inhibitors. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the FKBP51-Hsp90 interaction.

References

The Structure-Activity Relationship of FKBP51-Hsp90 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific public information on a compound designated "FKBP51-Hsp90-IN-2" is not available, this guide provides a comprehensive overview of the structure-activity relationships (SAR) of well-characterized inhibitors of the FKBP51-Hsp90 protein-protein interaction. This document will focus on prominent examples such as SAFit2 and FKBP51-Hsp90-IN-1 to elucidate the principles of targeting this critical interaction for therapeutic development.

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and a key regulator of the glucocorticoid receptor (GR) signaling pathway.[1][2] Dysregulation of the FKBP51-Hsp90 interaction is implicated in various stress-related disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD), as well as in chronic pain and obesity.[3] Consequently, the development of small molecule inhibitors that selectively disrupt the FKBP51-Hsp90 complex is a promising therapeutic strategy. This guide delves into the structural basis of this interaction and the SAR of inhibitors designed to modulate it.

The FKBP51-Hsp90 Interaction

FKBP51 modulates the activity of steroid hormone receptors by interacting with Hsp90 through its tetratricopeptide repeat (TPR) domain.[2] This interaction influences the folding, stability, and function of Hsp90 client proteins, including the GR. FKBP51 generally acts as an inhibitor of GR signaling.[2] In the Hsp90 chaperone cycle, FKBP51 and its close homolog FKBP52 compete for binding to the Hsp90-GR complex, exerting opposing effects on receptor activity.[2][4]

Quantitative Data on FKBP51-Hsp90 Inhibitors

The development of potent and selective inhibitors of the FKBP51-Hsp90 interaction is a key focus of ongoing research. The following table summarizes the quantitative data for representative inhibitors.

| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Selectivity | Reference |

| SAFit2 | FKBP51 | Fluorescence Polarization | 6 | - | >10,000-fold vs FKBP52 | [5] |

| FKBP51-Hsp90-IN-1 | FKBP51-Hsp90 Interaction | Not Specified | - | 0.1 | Selective | Not Specified |

Structure-Activity Relationship of Key Inhibitors

SAFit2: A Paradigm of "Induced Fit" Inhibition

SAFit2 is a highly potent and selective inhibitor of FKBP51 that operates through an "induced fit" mechanism.[5] Its structure-activity relationship has been extensively studied, revealing key features for potent and selective inhibition.

-

Core Structure: SAFit2 is a derivative of the natural product FK506 and features a macrocyclic core that is crucial for its binding affinity.

-

"Induced Fit" Pocket: The selectivity of SAFit2 for FKBP51 over the highly homologous FKBP52 is attributed to its ability to induce a conformational change in a transient binding pocket of FKBP51.[5] This "induced fit" is not readily accommodated by the corresponding region in FKBP52.

-

Key Interactions: The binding of SAFit2 to FKBP51 involves specific interactions with key residues within the FK1 domain of FKBP51.[5]

The development of SAFit2 has demonstrated that targeting dynamic protein conformations can be a successful strategy for achieving high selectivity.

FKBP51-Hsp90-IN-1: A Direct Disruptor of the Protein-Protein Interaction

While less information is publicly available for FKBP51-Hsp90-IN-1, its designation as an inhibitor of the FKBP51-Hsp90 interaction suggests a different mechanism of action compared to inhibitors that bind to the FK1 domain. This class of inhibitors likely targets the TPR domain of FKBP51 or the C-terminal MEEVD motif of Hsp90, thereby directly preventing the formation of the FKBP51-Hsp90 complex. The SAR for such inhibitors would focus on moieties that can effectively mimic the binding interface of the two proteins.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: FKBP51-Hsp90 Signaling Pathway in Glucocorticoid Receptor Regulation.

Caption: Experimental Workflow for FKBP51-Hsp90 Inhibitor Discovery.

Experimental Protocols

Fluorescence Polarization (FP) Assay for FKBP51 Binding

This assay is used to measure the binding of a fluorescently labeled ligand (tracer) to FKBP51. Inhibition of this binding by a test compound results in a decrease in the fluorescence polarization signal.

Materials:

-

Purified recombinant human FKBP51 protein.

-

Fluorescently labeled tracer molecule (e.g., a fluorescent derivative of an FKBP51 ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).

-

Test compounds dissolved in DMSO.

-

384-well black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a solution of FKBP51 and the fluorescent tracer in the assay buffer. The concentration of FKBP51 should be in the low nanomolar range, and the tracer concentration should be at or below the Kd of its interaction with FKBP51.

-

Add a small volume of the test compound solution (or DMSO for control) to the wells of the microplate.

-

Add the FKBP51-tracer solution to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Glucocorticoid Receptor (GR) Luciferase Reporter Assay

This cell-based assay is used to determine the functional effect of FKBP51 inhibitors on GR signaling. Inhibition of FKBP51 is expected to enhance GR-mediated gene transcription.[1]

Materials:

-

Mammalian cell line (e.g., HEK293T) co-transfected with a GR expression vector and a luciferase reporter vector containing glucocorticoid response elements (GREs).

-

Cell culture medium and supplements.

-

Dexamethasone (a GR agonist).

-

Test compounds dissolved in DMSO.

-

96-well white cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells into the 96-well plates and allow them to adhere overnight.

-

Treat the cells with the test compounds at various concentrations for a specified period (e.g., 1 hour).

-

Stimulate the cells with a sub-maximal concentration of dexamethasone.

-

Incubate the cells for a further period (e.g., 18-24 hours) to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of the compounds on GR activity.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified recombinant human FKBP51 protein.

-

Test compound (ligand).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Isothermal titration calorimeter.

Procedure:

-

Thoroughly dialyze both the FKBP51 protein and the ligand against the same buffer to minimize heats of dilution.

-

Degas the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Load the FKBP51 solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The development of selective inhibitors of the FKBP51-Hsp90 interaction represents a promising avenue for the treatment of stress-related and other disorders. The structure-activity relationships of compounds like SAFit2 highlight the importance of targeting specific protein conformations to achieve high selectivity. A combination of biochemical, cell-based, and biophysical assays is crucial for the discovery and characterization of novel inhibitors. While the specific details of "this compound" remain elusive in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working to target this important protein-protein interaction.

References

- 1. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAFit2 - Wikipedia [en.wikipedia.org]

- 4. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Targets of FKBP51-Hsp90 Complex Inhibition

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) that has emerged as a significant drug target for a range of conditions, including stress-related disorders, chronic pain, and obesity.[1][2] FKBP51, in complex with Hsp90, regulates the function of numerous client proteins, most notably steroid hormone receptors.[1][3] While a specific compound designated "FKBP51-Hsp90-IN-2" is not identified in the current scientific literature, this guide will provide a comprehensive overview of the cellular targets and mechanisms of action associated with the inhibition of the FKBP51-Hsp90 complex, a critical node in cellular signaling. We will delve into the key protein interactions, signaling pathways, and the effects of inhibitory compounds that have been identified.

Core Cellular Target: The FKBP51-Hsp90 Chaperone Machinery

The primary cellular target is the protein complex formed by FKBP51 and Hsp90. FKBP51 is a large immunophilin with three main domains: an N-terminal FK1 domain with peptidyl-prolyl isomerase (PPIase) activity, a structurally similar but inactive FK2 domain, and a C-terminal tetratricopeptide repeat (TPR) domain.[1][4] The TPR domain is crucial as it mediates the interaction with the C-terminal MEEVD motif of Hsp90.[2][3] This interaction is fundamental for FKBP51's role as a co-chaperone.

The Hsp90 chaperone cycle is an ATP-dependent process that facilitates the proper folding and activation of a wide array of client proteins.[4] FKBP51 and its close homolog FKBP52 bind to Hsp90 during the late stages of the chaperone cycle, influencing the maturation and activity of these client proteins.[1] Notably, FKBP51 and FKBP52 often exhibit antagonistic effects on the same client protein.[1]

Key Client Proteins and Signaling Pathways

The inhibition of the FKBP51-Hsp90 complex affects a multitude of downstream signaling pathways by altering the function of its client proteins.

1. Steroid Hormone Receptors:

The most well-characterized clients of the FKBP51-Hsp90 complex are steroid hormone receptors, including the Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Progesterone Receptor (PR).[1][3]

-

Glucocorticoid Receptor (GR): FKBP51 is a key negative regulator of GR signaling.[5] When bound to the GR-Hsp90 complex, FKBP51 decreases the receptor's affinity for its ligand (e.g., cortisol) and hinders its nuclear translocation, thereby suppressing GR-mediated gene transcription.[5][6] This has significant implications for stress-related and inflammatory disorders. Inhibition of the FKBP51-Hsp90 interaction is therefore expected to enhance GR sensitivity.

-

Androgen Receptor (AR): In the context of prostate cancer, FKBP51 has been shown to promote the assembly of the Hsp90 chaperone complex and regulate AR signaling.[3] Overexpression of FKBP51 can favor prostate cancer cell growth.[3]

Signaling Pathway Diagram: Glucocorticoid Receptor Regulation

Caption: Regulation of Glucocorticoid Receptor (GR) signaling by the Hsp90 chaperone complex and FKBP51.

2. NF-κB Signaling:

FKBP51 has been identified as a regulator of the Nuclear Factor 'kappa-light-chain-enhancer' of activated B-cells (NF-κB) signaling pathway.[2] This pathway is a critical mediator of inflammation, cell proliferation, and survival. FKBP51 can exert proliferative and anti-apoptotic effects through the activation of NF-κB.[7] Therefore, inhibiting FKBP51 could have anti-inflammatory and anti-cancer effects by modulating NF-κB activity.

3. Other Client Proteins:

A broader interactome study has revealed numerous other potential client proteins for the FKBP51-Hsp90 complex, including:[2]

-

Cyclin-dependent kinases (CDKs): CDK1, CDK4, CDK9, and CDK11A have been identified as interaction partners, suggesting a role for FKBP51 in cell cycle regulation.[2]

-

Kinases involved in cytoskeleton formation: Proteins such as Aurora kinase B and Fer have been found to interact with FKBP51.[2]

-

Tau: FKBP51 has been proposed to regulate the Alzheimer's disease-related protein Tau, potentially by inhibiting its dephosphorylation and leading to its stabilization.[1]

Quantitative Data on FKBP51-Hsp90 Interaction and Inhibition

While no quantitative data for a compound named "this compound" is available, studies on the general interaction and other inhibitors provide valuable insights.

| Parameter | Interacting Proteins | Value | Method | Reference |

| Binding Affinity | FKBP51 and Hsp90 | Lower affinity (about one third) compared to FKBP52 | Isothermal Titration Calorimetry | [3] |

| Inhibition | Benztropine on FKBP51/GR/Hsp90 complex | Disrupts the complex | Flow Cytometry Protein Interaction Assay (FCPIA) | [8] |

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions

This method is used to determine if two or more proteins interact in a cellular context.

-

Cell Lysis: Transfected cells (e.g., A549 cells expressing SBP-tagged FKBP51) are lysed in a suitable buffer to release cellular proteins.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-SBP) is added to the cell lysate. The antibody-protein complex is then captured using protein A/G-agarose or magnetic beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting proteins (e.g., anti-Hsp90, anti-IKKα).

Workflow Diagram: Co-Immunoprecipitation

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

2. Flow Cytometry Protein Interaction Assay (FCPIA) for Quantifying Complex Disruption

This in vitro assay is used to quantify the disruption of a protein complex by a small molecule.

-

Complex Formation: A biotinylated recombinant protein (e.g., GR-LBD) is complexed with a full-length recombinant partner protein (e.g., Hsp90α) and a fluorescently labeled protein (e.g., FKBP51) in the presence of any necessary co-factors (e.g., dexamethasone).

-

Bead Binding: The biotinylated protein complex is captured on streptavidin-coated beads.

-

Compound Incubation: The bead-bound complexes are incubated with the test compound (e.g., benztropine).

-

Flow Cytometry: The fluorescence associated with the beads is measured by flow cytometry. A decrease in median bead-associated fluorescence indicates disruption of the complex.

Logical Relationship Diagram: FCPIA Principle

Caption: The principle of the Flow Cytometry Protein Interaction Assay (FCPIA).

Conclusion

While the specific inhibitor "this compound" remains uncharacterized in the public domain, the FKBP51-Hsp90 complex represents a pivotal and druggable target in cellular signaling. Its inhibition holds therapeutic promise for a variety of diseases by modulating the activity of key client proteins involved in stress response, inflammation, cell cycle control, and neurodegeneration. Further research into specific and potent inhibitors of this complex will be crucial for translating these findings into clinical applications.

References

- 1. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex [mdpi.com]

- 5. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. med.upenn.edu [med.upenn.edu]

Unraveling the Downstream Consequences of FKBP51-Hsp90 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery, playing a critical role in the regulation of various signaling pathways implicated in stress-related disorders, cancer, and neurodegenerative diseases. The interaction between FKBP51 and Hsp90 is crucial for the proper folding and function of numerous client proteins, including steroid hormone receptors and protein kinases. Inhibition of the FKBP51-Hsp90 interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the downstream effects of disrupting this interaction, with a focus on Glucocorticoid Receptor (GR), AKT, and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the regulation of the Tau protein. This document presents quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to the FKBP51-Hsp90 Chaperone Complex

FKBP51, encoded by the FKBP5 gene, is a large immunophilin that modulates the activity of the Hsp90 chaperone complex. Its expression is induced by glucocorticoids, creating a negative feedback loop for the glucocorticoid receptor (GR) signaling pathway.[1][2][3] FKBP51 contains an N-terminal FK1 domain with peptidyl-prolyl isomerase (PPIase) activity, a central FK2 domain with unknown function, and a C-terminal tetratricopeptide repeat (TPR) domain that mediates its interaction with Hsp90.[4] This interaction is fundamental to FKBP51's ability to influence the conformation and activity of Hsp90 client proteins.

Inhibition of the FKBP51-Hsp90 interaction can be achieved through various approaches, including small molecule inhibitors that specifically target FKBP51, or genetic methods such as siRNA-mediated knockdown or knockout mouse models.[5][6] Disrupting this interaction leads to a cascade of downstream effects, altering cellular signaling and potentially offering therapeutic benefits in a range of diseases.

Downstream Signaling Pathways Affected by FKBP51-Hsp90 Inhibition

Glucocorticoid Receptor (GR) Signaling

The most well-characterized role of the FKBP51-Hsp90 complex is the negative regulation of the Glucocorticoid Receptor (GR). FKBP51, when bound to the Hsp90-GR complex, reduces the receptor's affinity for its ligand (e.g., cortisol or dexamethasone) and impedes its nuclear translocation upon ligand binding.[5][7] Inhibition of the FKBP51-Hsp90 interaction, therefore, enhances GR sensitivity.

Quantitative Effects on GR Signaling:

| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |

| GR-dependent gene (GILZ) expression | Mouse Embryonic Fibroblasts (MEFs) | qRT-PCR | Increased dexamethasone-induced expression in FKBP51-KO cells compared to WT. | [8] |

| GR-dependent gene (SGK) expression | Mouse Embryonic Fibroblasts (MEFs) | qRT-PCR | Significantly higher dexamethasone-induced expression in FKBP51-KO cells. | [8] |

| GR nuclear translocation | Human Trabecular Meshwork Cells | Western Blot | Increased nuclear GRβ levels upon FKBP51 overexpression. | [7] |

| GRE-luciferase reporter activity | HeLa Cells | Luciferase Assay | Overexpression of FKBP51 reduced DEX-induced luciferase activity by 56%. | [7] |

| FKBP51 mRNA induction by dexamethasone | Human A549 Cells | RT-QPCR | >40-fold induction after 12 hours of treatment. | [3] |

AKT Signaling Pathway

FKBP51 acts as a scaffold protein that facilitates the interaction between the serine/threonine kinase AKT (also known as Protein Kinase B) and the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase).[9] This interaction promotes the dephosphorylation of AKT at Serine 473, leading to its inactivation.[9][10] Therefore, inhibiting the FKBP51-Hsp90 complex is expected to increase AKT phosphorylation and activity.

Quantitative Effects on AKT Signaling:

| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |

| Phospho-Akt (Ser473) levels | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | Increased in FKBP51-KO mice. | [11] |

| Phospho-4E-BP1 (mTOR substrate) levels | Mouse Epidermis | Western Blot | Increased in FKBP51-KO mice. | [11] |

| PPARγ phosphorylation (Serine 112) | 3T3-L1 Preadipocytes | Western Blot | ~2-fold increase with FKBP51 knockdown. | [12] |

| GRα phosphorylation (Serines 220 & 234) | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | Elevated dexamethasone-induced phosphorylation in 51KO cells. | [12] |

| Phospho-Akt (Ser473) levels | Acute Monocytic Leukemia Cells | Western Blot | Decreased upon FKBP51 overexpression. | [13] |

NF-κB Signaling Pathway

FKBP51 has been shown to interact with components of the Nuclear Factor-kappa B (NF-κB) signaling pathway, specifically with the IκB kinase (IKK) complex.[6] It is proposed that FKBP51 acts as a scaffold, stabilizing the IKK complex and thereby promoting the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate target gene expression. Inhibition of the FKBP51-Hsp90 interaction would, therefore, be expected to dampen NF-κB signaling.

Quantitative Effects on NF-κB Signaling:

| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |

| NF-κB activation | Bronchial Epithelial Cell Line | Luciferase Assay | ~80% reduction after TNFα stimulation with RNAi-mediated FKBP51 inhibition. | [6] |

| Dexamethasone potency on IL-6/IL-8 release | Bronchial Epithelial Cell Line | ELISA | 10-fold increased potency with FKBP51 knockdown. | [6] |

| NF-κB transcriptional activity | HEK 293T Cells | Luciferase Assay | Overexpression of FKBP51 reduced activity to 48.7 ± 4% of control. | [14] |

Tau Protein Regulation

In the context of neurodegenerative diseases such as Alzheimer's disease, the FKBP51-Hsp90 complex has been implicated in the regulation of the microtubule-associated protein Tau. FKBP51 can bind to Tau and is thought to stabilize a conformation that is prone to hyperphosphorylation and aggregation. Therefore, inhibiting the FKBP51-Hsp90 interaction or reducing FKBP51 levels may promote Tau clearance and reduce its pathological aggregation.

Quantitative Effects on Tau Protein:

| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |

| Tau aggregation kinetics | In vitro assay | Thioflavin T (ThT) Fluorescence | FKBP51 does not significantly alter the half-time of aggregation but increases the final ThT intensity, suggesting altered fibril properties. | [15] |

| Tau phosphorylation at specific sites | Alzheimer's disease brain tissue | Mass Spectrometry | Specific phosphorylation sites (e.g., T231, S235, S262) show increased propensity in AD brains where FKBP51 levels are elevated. | [16] |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90

Protocol:

-

Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against FKBP51 and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Hsp90, followed by a secondary antibody and detection.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing a fluorescently tagged GR (e.g., GFP-GR) onto glass-bottom plates or coverslips.

-

Treatment: Treat the cells with a glucocorticoid agonist (e.g., dexamethasone) in the presence or absence of the FKBP51-Hsp90 inhibitor for a specified time.

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Image Analysis: Quantify the fluorescence intensity of the GR fusion protein in the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of GR translocation.

AKT Kinase Activity Assay

Protocol:

-

Cell Lysis: Lyse cells under conditions that preserve kinase activity.

-

Immunoprecipitation: Immunoprecipitate endogenous AKT from the cell lysates using an AKT-specific antibody immobilized on beads.

-

Kinase Assay: Resuspend the immunoprecipitated AKT in a kinase buffer containing a specific AKT substrate (e.g., a GSK-3 fusion protein) and ATP. Incubate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the phosphorylation of the substrate. This can be done by Western blotting using a phospho-specific antibody against the substrate or through an ELISA-based format.

-

Quantification: Quantify the signal to determine the relative AKT kinase activity in the different samples.

NF-κB DNA Binding Assay (ELISA-based)

Protocol:

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNFα) with or without the FKBP51-Hsp90 inhibitor and prepare nuclear extracts.

-

Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus DNA binding site. Incubate to allow binding of active NF-κB.

-

Washing: Wash the wells to remove non-specific proteins.

-

Antibody Incubation: Add a primary antibody specific for an activated subunit of NF-κB (e.g., p65). Following another wash step, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: Add a colorimetric or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of activated NF-κB in the nuclear extract.

In Vitro Tau Aggregation Assay

Protocol:

-

Reagent Preparation: Prepare a solution of purified, monomeric recombinant Tau protein in an appropriate buffer.

-

Assay Setup: In a multi-well plate, combine the Tau protein solution with an aggregation inducer, such as heparin, and the fluorescent dye Thioflavin T (ThT). Include conditions with and without the FKBP51-Hsp90 inhibitor.

-

Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader. Measure the ThT fluorescence at regular intervals. ThT fluorescence increases significantly upon binding to the beta-sheet structures characteristic of Tau fibrils.

-

Data Analysis: Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve. From this curve, key kinetic parameters such as the lag time and the maximum rate of aggregation can be determined to assess the effect of the inhibitor.

Conclusion and Future Directions

The inhibition of the FKBP51-Hsp90 interaction presents a compelling therapeutic strategy with pleiotropic effects on multiple, disease-relevant signaling pathways. By disrupting this interaction, it is possible to enhance glucocorticoid sensitivity, modulate AKT and NF-κB signaling, and potentially reduce the pathological aggregation of Tau protein. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the FKBP51-Hsp90 complex.

Future research should focus on the development of highly specific and potent inhibitors of the FKBP51-Hsp90 interaction and the comprehensive evaluation of their efficacy and safety in preclinical and clinical settings. A deeper understanding of the tissue-specific roles of FKBP51 and the long-term consequences of its inhibition will be crucial for the successful translation of this promising therapeutic approach into clinical practice. The continued application of the described experimental methodologies will be instrumental in advancing this field of research.

References

- 1. FKBP51 mediates resilience to inflammation-induced anxiety through regulation of glutamic acid decarboxylase 65 expression in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glucocorticoid Receptor Activates Poised FKBP51 Locus through Long-Distance Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InterAKTions with FKBPs - Mutational and Pharmacological Exploration | PLOS One [journals.plos.org]

- 5. The stress regulator FKBP51 drives chronic pain by modulating spinal glucocorticoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FK506-Binding Protein 51 Regulates Nuclear Transport of the Glucocorticoid Receptor β and Glucocorticoid Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FKBP51 Reciprocally Regulates GRα and PPARγ Activation via the Akt-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB Transcriptional Activity Is Modulated by FK506-binding Proteins FKBP51 and FKBP52: A ROLE FOR PEPTIDYL-PROLYL ISOMERASE ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pub.dzne.de [pub.dzne.de]

Investigating the Role of FKBP51 in Tau Pathology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the FK506-binding protein 51 (FKBP51) in the pathogenesis of tauopathies, including Alzheimer's disease. FKBP51, a co-chaperone of Hsp90, has emerged as a key regulator of tau stability, phosphorylation, and aggregation, making it a promising therapeutic target for neurodegenerative diseases. This document details the molecular mechanisms of FKBP51 action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

The Core Mechanism: FKBP51 as a Pro-Tau Pathogenic Factor

FKBP51, encoded by the FKBP5 gene, is a multifaceted protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity and a tetratricopeptide repeat (TPR) domain that facilitates its interaction with Hsp90.[1][2] In the context of tau pathology, FKBP51 exerts a detrimental influence through several interconnected mechanisms:

-

Stabilization of Tau: FKBP51 forms a complex with Hsp90, which in turn binds to and stabilizes tau, preventing its clearance by the proteasome.[3][4][5] This leads to an accumulation of tau, a central event in the progression of tauopathies.

-

Promotion of Tau Phosphorylation: The PPIase activity of FKBP51 is crucial for regulating the phosphorylation state of tau.[1][2] By catalyzing the isomerization of proline residues in tau, FKBP51 can influence its conformation and make it a more favorable substrate for kinases, leading to hyperphosphorylation.[6][7]

-

Facilitation of Tau Oligomerization: The FKBP51-Hsp90 complex promotes the formation of neurotoxic, non-amyloid tau oligomers.[5][8] These soluble tau species are considered to be highly pathogenic, contributing to synaptic dysfunction and neuronal death.[9]

-

Impairment of Microtubule Dynamics: While FKBP51 can stabilize microtubules in the presence of tau in vitro, its overall effect in a pathological context is the promotion of tau detachment from microtubules and subsequent aggregation.[1][2]

Levels of FKBP51 have been found to increase with age and are further elevated in the brains of individuals with Alzheimer's disease, where it colocalizes with pathological tau.[10][11] This age-associated increase in FKBP51 may be a significant contributor to the initiation and progression of tau-related neurodegeneration.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the impact of FKBP51 on tau pathology.

| Experimental Model | Intervention | Key Finding | Quantitative Result | Reference |

| HeLa cells expressing human tau | FKBP51 Overexpression | Increased total and phosphorylated tau | ~80% increase in total tau levels | [10] |

| HeLa cells expressing human tau | FKBP51 siRNA knockdown | Decreased total tau levels | Dramatic reduction in total tau | [10] |

| Fkbp5 knockout mice | Genetic deletion of FKBP51 | Reduced endogenous tau levels | Significant reduction in total and phosphorylated tau | [3][5] |

| Wild-type mice | ASO-mediated FKBP51 knockdown | Reduced FKBP51 levels in the brain | >25% reduction in FKBP51 | [6] |

| Cultured cells | ASO-mediated FKBP51 knockdown | Reduced FKBP51 levels | Significant reduction with <10 nM doses | [6] |

| Phosphorylation Site | Experimental System | FKBP51 Manipulation | Change in Phosphorylation | Reference |

| pS212 | HeLa cells | Overexpression | Increased | [10] |

| pS202 | Fkbp5 knockout mice | Knockout | Significantly reduced | [3] |

| pT231 | Fkbp5 knockout mice | Knockout | Significantly reduced | [3] |

| pS396/S404 | Human brain tissue | Co-IP with FKBP51 | Associated with FKBP51 | [12] |

Signaling Pathways and Experimental Workflows

FKBP51-Mediated Tau Pathology Signaling Pathway

Caption: FKBP51 promotes tau pathology by stabilizing tau, enhancing its phosphorylation, and facilitating its aggregation into neurotoxic oligomers.

Experimental Workflow for ASO-Mediated FKBP51 Knockdown in Mice

Caption: Workflow for evaluating the therapeutic potential of antisense oligonucleotides targeting FKBP51 in mouse models of tauopathy.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of FKBP51 in Cultured Cells

This protocol describes the transient knockdown of FKBP51 in a human cell line (e.g., HeLa cells stably expressing tau or SH-SY5Y neuroblastoma cells) using small interfering RNA (siRNA).

Materials:

-

HeLa cells stably expressing V5-tagged human tau or SH-SY5Y cells

-

Opti-MEM I Reduced Serum Medium

-

siRNA targeting human FKBP5 (validated sequences)

-

Scrambled non-targeting siRNA (negative control)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX or siLentFect)

-

6-well tissue culture plates

-

M-PER Mammalian Protein Extraction Reagent

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 40-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 20 nM of FKBP51 siRNA or scrambled control siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 250 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: a. Aspirate the culture medium from the cells and replace it with 2.0 mL of fresh, antibiotic-free medium. b. Add the 500 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 200 µL of ice-cold M-PER lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Analysis: a. Collect the supernatant and determine the protein concentration using a BCA assay. b. Analyze the knockdown efficiency of FKBP51 and the effect on total and phosphorylated tau levels by Western blotting.

Co-Immunoprecipitation of FKBP51 and Tau from Brain Homogenates

This protocol details the co-immunoprecipitation (Co-IP) of FKBP51 and tau from human or mouse brain tissue to demonstrate their interaction.

Materials:

-

Frozen brain tissue (e.g., human Alzheimer's disease or control cortex)

-

M-PER Mammalian Protein Extraction Reagent (or similar lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

Anti-FKBP51 antibody for immunoprecipitation

-

Normal IgG from the same species as the IP antibody (negative control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Reagents and equipment for SDS-PAGE and Western blotting

-

Antibodies for Western blotting: anti-tau, anti-FKBP51

Procedure:

-